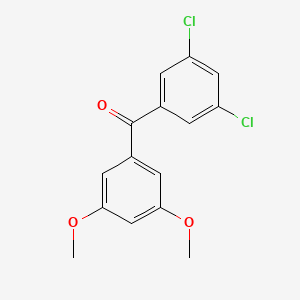

3,5-Dichloro-3',5'-dimethoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloro-3',5'-dimethoxybenzophenone, commonly known as 3,5-DCM, is a widely studied, commercially available organic compound with a variety of applications in scientific research and laboratory experiments. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for its use in lab experiments.

Applications De Recherche Scientifique

Synthesis and Reactions

Synthesis of Halogenated Benzodioxoles : Dichloro- and dimethoxybenzophenone hydrazones react with tetrahalo-o-benzoquinone, yielding halogenated benzodioxoles. Dimethoxy derivatives show unusual reactivity towards cleavage by various reagents, unlike their dichloro analogs (Latif et al., 1968).

Riboflavin Photosensitized Oxidation : Riboflavin-sensitized photooxidation of chlorophenols, like dichlorophenol, produces dimeric products. Chlorinated dibenzo-p-dioxins were not detected, suggesting rapid photolytic breakdown of lower chlorinated dibenzop-dioxins (Plimmer & Klingebiel, 1971).

Synthesis of Benzophenones from Phthalides : The condensation of dimthoxylithiobenzene with phthalides results in hydroxymethyl-dimethoxybenzophenones. This includes the synthesis and structural analysis of a novel isobenzofuran system (Ahad et al., 1980).

Environmental and Biological Transformations

Biotransformation by Fungi : Fungal metabolites like dichloro-p-anisyl alcohol undergo biotransformation under anaerobic conditions, leading to various chlorinated compounds. This involves both biotic and abiotic pathways (Verhagen et al., 1998).

Environmental Fate of Chlorinated Dioxins : Studies on chlorinated benzophenone-type UV filters in water revealed the formation of chlorinated products. These derivatives showed similar toxicity to the parent compounds and were found in environmental samples like swimming pool water (Zhuang et al., 2013).

Dimerization and Formation of Polychlorinated Compounds : Chlorinated benzenes treated with alkali can potentially form chlorinated dioxins. This study reveals the presence of chlorinated dimers in technical chlorophenols used as fungicides (Jensen & Renberg, 1973).

Chemical Properties and Analysis

Properties of Chlorinated Benzophenone Derivatives : The study provides the synthesis, spectral properties, and physical constants of 3,5-diCIDMPAP, a compound used for the determination of lanthanides (Fernández & Olsina, 1991).

HPLC Analysis : High-performance liquid chromatography (HPLC) methods have been developed for the analysis of chloro-dimethoxydibenzophenone derivatives, emphasizing their quantitative and qualitative aspects (Hong-jin, 2007).

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGQMVJTMVMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3',5'-dimethoxybenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

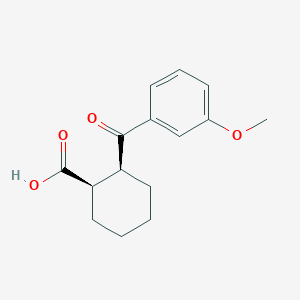

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)

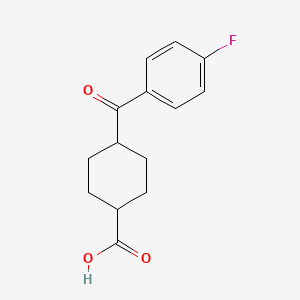

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)